Norbornene-PEG6 Pyrene
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Overview
Description
Norbornene-PEG6 Pyrene is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and pyrene. Norbornene is a bicyclic hydrocarbon known for its reactivity in various chemical reactions. Polyethylene glycol is a flexible, water-soluble polymer, and pyrene is a polycyclic aromatic hydrocarbon with notable fluorescence properties. The combination of these three components results in a compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG6 Pyrene typically involves the following steps:
Synthesis of Norbornene Derivative: Norbornene is functionalized to introduce reactive groups that can further react with polyethylene glycol and pyrene.
Attachment of Polyethylene Glycol: Polyethylene glycol is attached to the norbornene derivative through a series of reactions, often involving esterification or etherification.
Coupling with Pyrene: The final step involves coupling the norbornene-PEG intermediate with pyrene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as chromatography and crystallization are employed to purify the final product, removing any impurities or by-products.
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG6 Pyrene undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of oxidized pyrene derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the norbornene or pyrene components.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene ring .
Scientific Research Applications
Norbornene-PEG6 Pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in studies of molecular interactions and conformations.
Biology: The compound is employed in cell labeling and imaging due to its fluorescence properties.
Medicine: this compound is explored for drug delivery applications, where the PEG component enhances solubility and biocompatibility.
Industry: It is used in the development of advanced materials, such as sensors and optoelectronic devices
Mechanism of Action
The mechanism of action of Norbornene-PEG6 Pyrene involves its interaction with molecular targets through its functional groups:
Fluorescence: The pyrene moiety exhibits fluorescence, which can be used to monitor molecular interactions and environmental changes.
Solubility and Biocompatibility: The PEG component enhances the solubility and biocompatibility of the compound, making it suitable for biological applications
Comparison with Similar Compounds
Norbornene-PEG6 Fluorene: Similar to Norbornene-PEG6 Pyrene, this compound combines norbornene, PEG, and fluorene, another polycyclic aromatic hydrocarbon.
Norbornene-PEG6 Anthracene: This compound includes anthracene instead of pyrene, offering different fluorescence properties.
Norbornene-PEG6 Naphthalene: Naphthalene is used in place of pyrene, resulting in a compound with distinct chemical and physical properties .
Uniqueness: this compound stands out due to the unique fluorescence properties of pyrene, which are not present in the similar compounds listed above. This makes it particularly valuable in applications requiring sensitive fluorescence detection and imaging .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(4-pyren-1-ylbutanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N2O8/c45-39(6-2-3-32-9-10-35-12-11-33-4-1-5-34-13-14-37(32)41(35)40(33)34)43-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-44-42(46)38-30-31-7-8-36(38)29-31/h1,4-5,7-14,31,36,38H,2-3,6,15-30H2,(H,43,45)(H,44,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYGEYPRMLXXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N2O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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